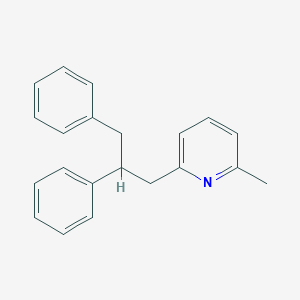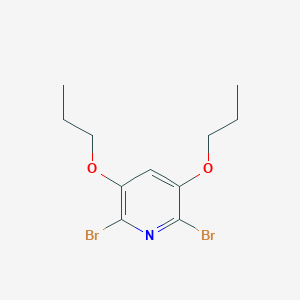![molecular formula C17H10N2O2 B289912 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione is a heterocyclic compound that features a pyridazine ring fused with an indene moiety. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
The synthesis of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
化学反応の分析
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
類似化合物との比較
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory properties.
Indeno[1,2-c]pyridazines: These compounds share a similar core structure but differ in their substituents and specific activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
特性
分子式 |
C17H10N2O2 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-9-5-4-8-11(12)13-14(16)17(21)19-18-15(13)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
InChIキー |
YYKUNTUAODMMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
